- Liquid-phase catalytic oxidation of methyl derivatives of biphenylKinetics and Catalysis, 2004, 45(6), 821-825,
Cas no 97023-48-8 (2-Cyclohexylbenzoic acid)
2-Cyclohexylbenzoic acid structure
2-Cyclohexylbenzoic acid Properties
Names and Identifiers
-
- 2-Cyclohexylbenzoic acid
- 2-Cyclohexyl-benzoesaeure
- 2-cyclohexyl-benzoic acid
- o-Cyclohexylbenzoesaeure
- 2-Cyclohexylbenzoic acid (ACI)
- Benzoic acid, o-cyclohexyl- (7CI)
- XDA02348
- SCHEMBL50486
- DA-26332
- CS-0318954
- AE-641/01665050
- MFCD00452653
- 2-CYCLOHEXYLBENZOICACID
- Benzoic acid, 2-cyclohexyl-
- 2-cyclohexyl benzoic acid
- 2-Cyclohexylbenzoic acid, AldrichCPR
- AS-59997
- AKOS015840906
- G29365
- DTXSID40427257
- cyclohexylbenzoic acid
- ZKTFZNPTAJIXMK-UHFFFAOYSA-N
- 97023-48-8
- EN300-378232
- +Expand
-
- MFCD00452653
- ZKTFZNPTAJIXMK-UHFFFAOYSA-N
- 1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15)
- O=C(C1C(C2CCCCC2)=CC=CC=1)O
- 2452158
Computed Properties
- 204.11500
- 1
- 2
- 2
- 204.115029749g/mol
- 15
- 219
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 37.3Ų
Experimental Properties
- 3.43250
- 37.30000
- 1.557
- 332.4±21.0 °C at 760 mmHg
- 103-105°C
- 0.0±0.8 mmHg at 25°C
- 156.8±16.7 °C
- White powder
- Insoluble in water
- 1.1±0.1 g/cm3
2-Cyclohexylbenzoic acid Security Information
- S26-S36
- R36/37/38
- Xi
- H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 36/37/38-41
- warning
2-Cyclohexylbenzoic acid Customs Data
- 2916399090
-
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Cyclohexylbenzoic acid Price
2-Cyclohexylbenzoic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Acetaldehyde , Oxygen Catalysts: Cobalt diacetate Solvents: Acetic acid ; 85 - 95 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: 1-Butanol ; 12 h, 1 atm, 120 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 6 h, 80 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 6 h, 80 °C
Reference
- Strategic Approach to the Metamorphosis of γ-Lactones to NH γ-Lactams via Reductive Cleavage and C-H AmidationOrganic Letters, 2019, 21(17), 7099-7103,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Process for preparation of 2,6-pyridinedicarbothioamides metal complexes as cross coupling reaction catalysts, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ; 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ; 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Pincer thioamide and pincer thioimide palladium complexes catalyze highly efficient Negishi coupling of primary and secondary alkyl zinc reagents at room temperatureChemistry - A European Journal, 2009, 15(6), 1499-1507,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 48 h, 120 °C
Reference
- Cobalt-catalyzed C(sp3)-H/C(sp2)-H oxidative coupling between alkanes and benzamidesRSC Advances, 2018, 8(24), 13454-13458,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0.5 h, -78 °C
1.2 1 h, -78 °C; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 1 h, -78 °C; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Peroxydisulfate-Mediated Transition-Metal-Free Oxidative C(sp3)-H Bond LactonizationAsian Journal of Organic Chemistry, 2019, 8(7), 1080-1083,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Acetaldehyde , Hydrochloric acid , Oxygen Catalysts: Cobalt diacetate
Reference
- Synthesis of cyclohexylbenzoic acids by liquid-phase catalytic oxidation of cyclohexyltoluenesNeftekhimiya, 1989, 29(2), 257-61,
Synthetic Circuit 8
Reaction Conditions
Reference
- Preparation of cyclic amine derivatives as CCR3 antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- Synthesis of biphenylpolycarboxylic acids. II. Oxidation of cyclohexyltoluenes and methylbiphenyls to carboxylic acidsZhurnal Organicheskoi Khimii, 1992, 28(2), 363-6,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: tert-Butyl peroxide Catalysts: 1,4-Bis(diphenylphosphino)butane , Triruthenium dodecacarbonyl ; 12 h, 135 °C
Reference
- Ruthenium-Catalyzed Para-Selective Oxidative Cross-Coupling of Arenes and CycloalkanesOrganic Letters, 2011, 13(19), 4977-4979,
2-Cyclohexylbenzoic acid Raw materials
- 2-Cyclohexyl-N-[1-methyl-1-(2-pyridinyl)ethyl]benzamide
- Zinc, chlorocyclohexyl-
- 1-Cyclohexyl-2-methylbenzene
- Spiro[2-benzofuran-3,1'-cyclohexane]-1-one
- 1-Bromo-2-cyclohexylbenzene
- Benzoic acid
- o-Iodobenzoic acid
- Cyclohexylmagnesium chloride
2-Cyclohexylbenzoic acid Preparation Products
2-Cyclohexylbenzoic acid Related Literature
-
Frank Wania J. Environ. Monit., 2011,13, 1569-1578
-
2. Front cover
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3. Front cover
-
Naijin Wu,Baoshan Li,Jianjun Liu,Shengli Zuo,Yunchen Zhao RSC Adv., 2016,6, 13461-13468
-
Qingfen Meng New J. Chem., 2023,47, 1916-1924
-
Gabriella Tamasi,Renzo Cini Dalton Trans., 2003, 2928-2936
-
Carine Edder,Paul B. Armstrong,Kris B. Prado Chem. Commun., 2006, 1965-1967
-
Kourosh Tabar Heydar,Elahe Naghdi,Ali Sharifi,Mojtaba Mirzaei,Seyyed Hamid Ahmadi Anal. Methods, 2015,7, 5074-5080
-
Seok-Hwi Park,Xiangdan Jin,Jong-Cheol Kang,Changyoung Jung,Seong-Soo Kim,Sung-Soo Kim,Kee-Young Lee,Won-Hun Ham Org. Biomol. Chem., 2015,13, 4539-4550
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